An In-depth Technical Guide to the Basic Properties of 3-Bromoimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Basic Properties of 3-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazopyridine class. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and several marketed drugs.[1][2][3] This core structure is a key building block in the synthesis of novel therapeutic agents with a wide range of activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][2][4][5] The presence of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, making 3-Bromoimidazo[1,2-a]pyridine a valuable intermediate in drug discovery and development.[6] This guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Bromoimidazo[1,2-a]pyridine, detailed experimental protocols for their determination, and its role as a synthetic precursor.
Core Physicochemical Properties
The basic properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The key physicochemical parameters for 3-Bromoimidazo[1,2-a]pyridine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4926-47-0 | [7][8] |
| Molecular Formula | C₇H₅BrN₂ | [8] |
| Molecular Weight | 197.03 g/mol | [7][8] |
| Appearance | Light yellow to brown solid | [9] |
| Melting Point | 90-95 °C | [8] |
| pKa (Predicted) | 3.85 ± 0.50 | [9] |
| logP (Predicted) | 2.8 | [7] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [9] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [9] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for measuring the pKa and solubility of 3-Bromoimidazo[1,2-a]pyridine.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For 3-Bromoimidazo[1,2-a]pyridine, which is a weak base, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. Potentiometric titration is a common and reliable method for its determination.[10]
Methodology: Potentiometric Titration [10]
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Preparation of Solutions:
-
Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).
-
Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength.
-
Accurately weigh and dissolve 3-Bromoimidazo[1,2-a]pyridine in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a sample solution of approximately 1 mM.
-
-
Calibration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the 0.15 M KCl solution to maintain ionic strength.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH ~2) by adding 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is in its protonated form.[11]
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[10]
-
Determination of Aqueous Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]
Methodology: Shake-Flask Method [12][14]
-
Preparation:
-
Add an excess amount of solid 3-Bromoimidazo[1,2-a]pyridine to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.[13]
-
The agitation should be vigorous enough to ensure intimate contact between the solid and the solvent but not so vigorous as to cause particle size reduction.
-
Allow the system to equilibrate for a sufficient period (typically 24-48 hours). The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Accurately dilute the saturated solution with a suitable solvent.
-
Analyze the concentration of 3-Bromoimidazo[1,2-a]pyridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or µM.
-
Synthesis and Role in Drug Development
3-Bromoimidazo[1,2-a]pyridine is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is a critical first step in many drug discovery campaigns.
Synthetic Workflow: Electrosynthesis
An efficient method for synthesizing 3-bromoimidazo[1,2-a]pyridines involves an electrochemical process. This approach offers advantages such as avoiding the use of external oxidants.[15]
General Protocol: [15]
-
Reaction Setup: The reaction is conducted in an undivided electrochemical cell equipped with two graphite electrodes.
-
Reactants: The starting materials are a 2-aminopyridine derivative and an α-haloketone.
-
Electrolysis: A constant current is applied to the reaction mixture, which typically contains the reactants in a suitable solvent with a supporting electrolyte.
-
Mechanism: The process involves a domino condensation of the 2-aminopyridine with the α-haloketone, followed by an electrochemically-induced bromination sequence.
-
Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, such as extraction and solvent evaporation. The crude product is then purified, typically by column chromatography, to yield the pure 3-bromoimidazo[1,2-a]pyridine.
Application in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a versatile scaffold for developing drugs targeting a variety of diseases. The bromine atom on 3-Bromoimidazo[1,2-a]pyridine serves as a convenient attachment point for various functional groups, enabling the creation of diverse chemical libraries for biological screening. Derivatives have shown promise as anticancer, antituberculosis, and antiulcer agents.[5][6][16]
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromoimidazo 1,2-a pyridine 97 4926-47-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
